Structure Elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride: An Integrated Spectroscopic Approach
Structure Elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride: An Integrated Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, integrating data from multiple analytical techniques to build a self-validating and conclusive structural proof. We will explore the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, a full suite of Nuclear Magnetic Resonance (NMR) experiments, and X-ray Crystallography, presenting them as a synergistic workflow. This guide is designed for researchers who require not only the "how" but the "why" of robust analytical science.
Introduction and Strategic Overview
4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound whose precise structural characterization is essential for its application in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or synthetic intermediate, absolute certainty of its chemical structure—including connectivity, functional group placement, and ionic form—is non-negotiable for ensuring safety, efficacy, and intellectual property protection.
Compound Profile
| Property | Value | Source |
| Chemical Name | 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride | [1] |
| CAS Number | 1955547-78-0 | [1] |
| Molecular Formula | C₅H₇ClN₂O₂ | |
| Molecular Weight | 162.58 g/mol | Calculated |
| Free Base Formula | C₅H₆N₂O₂ | [2][3] |
| Free Base MW | 126.11 g/mol | [2][3] |
| Physical Form | Solid, powder | [2] |
The Elucidation Workflow
Our strategy is a logical progression from broad characterization to fine-detail mapping. We will begin by confirming the molecular formula and identifying key functional groups, then assemble the molecular framework piece by piece, and finally, obtain a definitive three-dimensional structure.
Caption: Key expected HMBC correlations for structure confirmation.
Key HMBC Correlations for Unambiguous Proof:
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Methyl Protons to Ring Carbons: The protons of the methyl group (~2.3 ppm) should show correlations to both the C4 (quaternary) and C5 (CH) carbons of the imidazole ring. This firmly places the methyl group at the C4 position.
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Ring Proton to Other Carbons: The lone ring proton H5 (~7.7 ppm) should show correlations to the C4 (quaternary) and C2 (quaternary, attached to COOH) carbons. The correlation to C2 is crucial as it connects the two sides of the ring.
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Ring Proton to Carboxyl Carbon: A weak, 4-bond correlation might be observed from the ring proton (H5) to the carboxyl carbon (COOH), further solidifying the assignment.
X-ray Crystallography: The Definitive Proof
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. [4][5]It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the bond lengths, bond angles, and the precise location of the chloride counter-ion relative to the protonated imidazole ring. [6][7]
Experimental Protocol Overview
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Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering techniques are employed to grow single crystals of sufficient quality. Solvents like ethanol, methanol/diethyl ether, or water could be explored.
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Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Expected Outcome
The resulting crystal structure would visually confirm:
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The planar 5-membered imidazole ring.
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The methyl group at position C4 and the carboxylic acid at position C2.
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Protonation of the imidazole ring nitrogens.
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The presence of a chloride anion (Cl⁻) in the crystal lattice, associated with the protonated imidazole cation through ionic and hydrogen-bonding interactions.
Conclusion: A Self-Validating Structural Narrative
The structure elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is achieved not by a single measurement but by the synthesis of corroborating data from a suite of orthogonal analytical techniques.
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HRMS establishes the correct elemental formula.
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FTIR confirms the presence of all key functional groups.
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¹H and ¹³C NMR provide a census of the proton and carbon environments.
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2D NMR (HSQC and HMBC) acts as the master architect, connecting these individual components into a definitive 2D structural map.
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X-ray Crystallography provides the final, incontrovertible 3D structure, solidifying the ionic nature and solid-state conformation.
By following this integrated workflow, researchers can confidently and robustly determine the structure of this molecule, ensuring the scientific integrity required for advanced research and development.
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